- Novel N-heterocyclic phosphonates and phosphinates as glucokinase activators for treatment of Type II diabetes, World Intellectual Property Organization, , ,

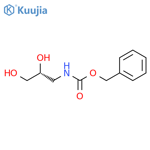

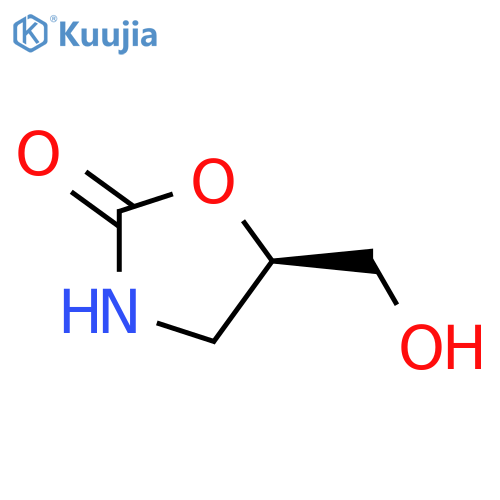

Cas no 97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

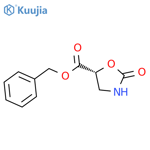

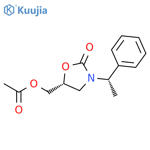

97859-49-9 structure

Productnaam:(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

CAS-nummer:97859-49-9

MF:C4H7NO3

MW:117.103281259537

MDL:MFCD26407853

CID:2158516

PubChem ID:10236003

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Chemische en fysische eigenschappen

Naam en identificatie

-

- (R)-5-(hydroxymethyl)oxazolidin-2-one

- (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

- (R)-5-Hydroxymethyl-2-oxazolidinone

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)-

- (5R)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)- (ZCI)

- EN300-137499

- DB-223438

- AKOS026728049

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (5R)-

- (R)-5-hydroxymethyloxazolidin-2-one

- SCHEMBL523804

- CS-0131343

- LSYOFPBORRARMF-GSVOUGTGSA-N

- MFCD26407853

- 97859-49-9

- WS-03143

- (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

-

- MDL: MFCD26407853

- Inchi: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1

- InChI-sleutel: LSYOFPBORRARMF-GSVOUGTGSA-N

- LACHT: C([C@H]1CNC(=O)O1)O

Berekende eigenschappen

- Exacte massa: 117.04300

- Monoisotopische massa: 117.042593085g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 4

- Zware atoomtelling: 8

- Aantal draaibare bindingen: 1

- Complexiteit: 104

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: -0.9

- Topologisch pooloppervlak: 58.6Ų

Experimentele eigenschappen

- Dichtheid: 1.288±0.06 g/cm3 (20 ºC 760 Torr),

- Smeltpunt: 93.0 ºC (isopropanol )

- Oplosbaarheid: Soluble (491 g/l) (25 º C),

- PSA: 58.56000

- LogboekP: -0.58410

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137499-0.1g |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 0.1g |

$288.0 | 2023-02-15 | |

| eNovation Chemicals LLC | D381643-5g |

(R)-5-(hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 95% | 5g |

$995 | 2023-09-04 | |

| Chemenu | CM116273-1g |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 1g |

$1000 | 2021-08-06 | |

| abcr | AB480275-250 mg |

(R)-5-(Hydroxymethyl)oxazolidin-2-one; . |

97859-49-9 | 250MG |

€190.70 | 2023-07-10 | ||

| Ambeed | A862592-250mg |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 250mg |

$53.0 | 2025-02-24 | |

| Ambeed | A862592-1g |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 1g |

$132.0 | 2025-02-24 | |

| eNovation Chemicals LLC | D381643-1g |

(R)-5-(hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 95% | 1g |

$395 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-250MG |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 250MG |

¥ 217.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-5G |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 5g |

¥ 3,504.00 | 2023-03-30 | |

| Enamine | EN300-137499-5.0g |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 5.0g |

$3439.0 | 2023-02-15 |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Catalysts: Pancreatin

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

Referentie

- Enzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinones, Japan, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C

1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C

1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

Referentie

- Method for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

Referentie

- Lipase-mediated resolution of 3-hydroxy-4-trityloxybutanenitrile: synthesis of 2-amino alcohols, oxazolidinones and GABOB, Tetrahedron: Asymmetry, 2006, 17(8), 1281-1289

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

Referentie

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Ethanol

2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

Referentie

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

Productiemethode 7

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran , Water ; 20 min, rt; rt → 0 °C

1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

Referentie

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

Referentie

- Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives, Tetrahedron: Asymmetry, 2004, 15(10), 1659-1665

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

Referentie

- Preparation method for tedizolid and its intermediatePreparation method for tedizolid and its intermediateMethod for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Sodium bicarbonate Solvents: Water ; rt; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Referentie

- Preparation of spiro[oxazino[4,3-a]isoxazolo[4,5-g]quinoline-pyrimidine]trione compounds and methods for treating bacterial infections, United States, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

Referentie

- Preparation of substituted oxazolidinone compounds as factor Xα inhibitorsPreparation of substituted oxazolidinone compounds as factor Xα inhibitors, China, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

Referentie

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

Referentie

- Process for the resolution of racemic 5-substituted 2-oxazolidinones by crystallizationEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesOptically active 5-[(sulfonyloxy)methyl]-2-oxazolidinone derivatives as intermediates for drugs, Italy, 1995, 6(5), 1181-90

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

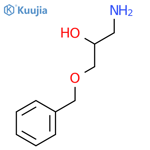

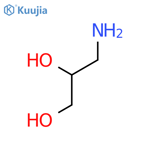

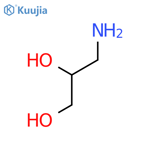

- (R)-3-Amino-1,2-propanediol

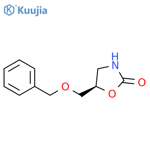

- benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate

- 2-Oxazolidinone, 5-[(phenylmethoxy)methyl]-, (5R)-

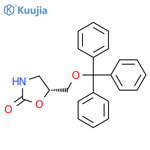

- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5R)-

- 2-Oxazolidinone, 5-[(acetyloxy)methyl]-3-(1-phenylethyl)-, [R-(R*,S*)]-

- 4-methylbenzene-1-sulfonic acid

- 5-[(Acetyloxy)methyl]-2-oxazolidinone

- 3-Amino-1,2-propandiol

- 2-Propanol, 1-amino-3-(phenylmethoxy)-, (R)-

- (R)-benzyl 2-oxooxazolidine-5-carboxylate

- (R)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Gerelateerde literatuur

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one) Gerelateerde producten

- 1949816-18-5(2,5-Dimethoxypyridin-4-ol)

- 325987-09-5(N-(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-5-chlorothiophene-2-carboxamide)

- 1393330-33-0(Bromo-PEG1-acid)

- 1261925-99-8(6-(3-BOC-Aminophenyl)-2-formylphenol)

- 1185293-01-9(3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde hydrochloride)

- 1101182-13-1(3-methyl-2-(2-phenylethenesulfonamido)-N-(1,3-thiazol-2-yl)butanamide)

- 2035036-97-4(4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[(E)-2-phenylethenesulfonyl]piperidine)

- 2196110-25-3((3aR,6aS)-2-(2-phenoxyethyl)-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione)

- 2229321-83-7(tert-butyl 3-methyl-4-(nitromethyl)piperidine-1-carboxylate)

- 1043103-28-1(2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:97859-49-9)(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Zuiverheid:99%/99%

Hoeveelheid:1g/5g

Prijs ($):192.0/741.0